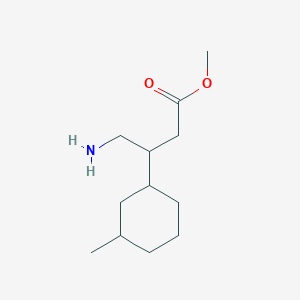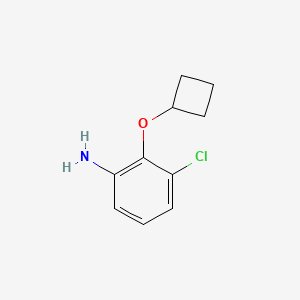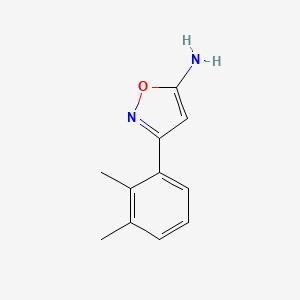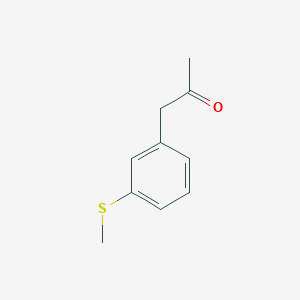
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a cyclohexyl ring, making it unique in its class.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate typically involves the esterification of 4-amino-3-(3-methylcyclohexyl)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-amino-3-(3-methylcyclohexyl)butanoic acid.
Reduction: The major product is 4-amino-3-(3-methylcyclohexyl)butanol.
Substitution: The products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-(3-methylcyclohexyl)butanoate involves its interaction with esterases in the body. Esterases hydrolyze the ester bond, releasing the active 4-amino-3-(3-methylcyclohexyl)butanoic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methylbutanoate
- Methyl 4-amino-3-bromobenzoate
- Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester
Uniqueness
Methyl 4-amino-3-(3-methylcyclohexyl)butanoate is unique due to its cyclohexyl ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other esters and contributes to its specific applications in various fields.
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
methyl 4-amino-3-(3-methylcyclohexyl)butanoate |
InChI |
InChI=1S/C12H23NO2/c1-9-4-3-5-10(6-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3 |
Clé InChI |
DBMFYWUUGGVNDS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C(CC(=O)OC)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)


![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)

